Optimized Linker Length: PEG10 Spacer Yields Intermediate Molecular Reach for Ternary Complex Formation
The PEG10 spacer in HS-PEG10-CH2CH2COOH provides a theoretical end-to-end distance that is intermediate compared to shorter (PEG4, PEG8) and longer (PEG12) analogs, influencing the propensity for target–PROTAC–E3 ligase ternary complex formation. Studies on structurally related PEG-based PROTACs have established that linker length is a critical determinant of degradation efficiency, with short linkers often preventing productive ternary complex assembly [1]. While head-to-head degradation data for HS-PEG10-CH2CH2COOH-derived PROTACs are not publicly available, the class-level inference from these studies indicates that the PEG10 length offers a distinct spatial parameter that cannot be replicated by PEG4, PEG8, or PEG12 linkers.
| Evidence Dimension | Linker Length (PEG units) |
|---|---|
| Target Compound Data | 10 PEG units (HS-PEG10-CH2CH2COOH) |
| Comparator Or Baseline | 4, 8, and 12 PEG units (HS-PEG4-COOH, HS-PEG8-COOH, HS-PEG12-COOH) |
| Quantified Difference | The PEG10 spacer is 2 units longer than PEG8 and 2 units shorter than PEG12, providing a distinct molecular reach. |
| Conditions | Theoretical assessment based on PROTAC linker length optimization studies [1]. |
Why This Matters
Selecting a linker with the correct length is essential for achieving efficient target protein degradation; a mismatch can lead to complete loss of activity.
- [1] D. Gentile et al., Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur. J. Med. Chem. 282, 117080 (2026). https://doi.org/10.1016/j.ejmech.2026.117080. View Source
